

What are the synonyms for Ethyl arachidate?

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Compound of Interest		
Compound Name:	Ethyl arachidate	
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An In-depth Technical Guide to Ethyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl arachidate, a long-chain fatty acid ester, is a molecule of growing interest in the fields of pharmacology and materials science. It is formed from the formal condensation of the carboxy group of arachidic acid (a 20-carbon saturated fatty acid) with the hydroxy group of ethanol. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, experimental protocols for its synthesis and purification, and its biological activities, with a focus on its anti-inflammatory and analgesic properties.

Synonyms and Chemical Identity

Ethyl arachidate is known by several other names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous identification of the compound.

- Ethyl eicosanoate
- Arachidic acid ethyl ester
- Eicosanoic acid, ethyl ester
- Ethyl Arachate



CAS Number: 18281-05-5 Molecular Formula: C22H44O2

Physicochemical Properties

A compilation of the key physical and chemical properties of **Ethyl arachidate** is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

Property	Value	Source
Molecular Weight	340.58 g/mol	[1]
Appearance	Solid	[2]
Melting Point	44 - 50 °C	[3]
Boiling Point	~369.10 °C @ 760 mm Hg (estimated)	[3]
Solubility	Soluble in methanol and hexane. Very low solubility in water (3.643e-005 mg/L @ 25 °C, estimated)	[3]
Storage Temperature	-20°C	[2]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and biological evaluation of **Ethyl arachidate**.

Synthesis of Ethyl Arachidate via Fischer Esterification

Ethyl arachidate can be synthesized through the Fischer esterification of arachidic acid with ethanol, using an acid catalyst.[4]

Materials:

Arachidic acid



- Absolute ethanol (large excess)
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water, optional)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine arachidic acid and a large excess of absolute ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used with toluene to azeotropically remove the water formed during the reaction.[5]
- After the reaction is complete, cool the mixture to room temperature.
- If an excess of ethanol was used, it can be removed under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.



 Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude Ethyl arachidate.

Purification of Ethyl Arachidate

The crude **Ethyl arachidate** can be purified using column chromatography followed by recrystallization.

Materials:

- Silica gel (60-120 mesh)
- Non-polar solvent (e.g., hexane)
- Slightly more polar solvent (e.g., ethyl acetate)
- · Chromatography column
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Dissolve the crude **Ethyl arachidate** in a minimal amount of hexane.
- Load the sample onto the top of the silica gel column.
- Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The polarity of the eluent can be gradually increased to facilitate the separation.[6]
- Collect fractions and monitor the separation using TLC.
- Combine the fractions containing the pure **Ethyl arachidate** and evaporate the solvent.

Materials:

A suitable solvent (e.g., ethanol)



- Erlenmeyer flask
- Heating source
- Ice bath
- Büchner funnel and filter paper

Procedure:

- Dissolve the partially purified **Ethyl arachidate** in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.
- If any insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature to promote the formation of welldefined crystals.
- Further cool the flask in an ice bath to maximize the yield of the purified product.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals, for example, in a vacuum oven.

Evaluation of Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of **Ethyl arachidate** have been evaluated using various in vivo models in rats.[7][8][9]

This model is used to assess the acute anti-inflammatory activity of a compound.

Procedure:

- Animals are divided into control and treatment groups.
- The treatment groups receive oral administration of **Ethyl arachidate** at different doses (e.g., 12.5, 25.0, and 50.0 mg/kg body weight). The control group receives the vehicle.



- After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
- The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
- The percentage inhibition of edema is calculated for the treated groups relative to the control group.

This is another model to evaluate acute anti-inflammatory effects.

Procedure:

- Animals are divided into control and treatment groups.
- The treatment groups receive oral administration of **Ethyl arachidate** at different doses.
- One hour later, xylene is applied to the anterior and posterior surfaces of the right ear to induce edema.
- After a specific time (e.g., 15 minutes), the animals are sacrificed, and circular sections are removed from both ears and weighed.
- The difference in weight between the right and left ear punches is taken as a measure of edema.
- The percentage inhibition of edema is calculated.

This model assesses the effect of a compound on the proliferative phase of inflammation.

Procedure:

- Sterilized cotton pellets are implanted subcutaneously in the dorsal region of the rats.
- The animals are treated with Ethyl arachidate at different doses daily for a set period (e.g., 7 days).



- On the last day, the animals are sacrificed, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.
- The difference between the final and initial weight of the cotton pellets is calculated as the weight of the granuloma tissue.
- The percentage inhibition of granuloma formation is determined.

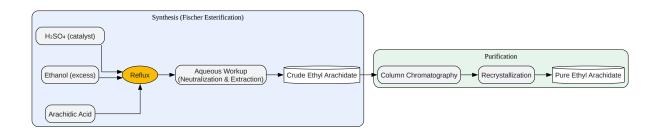
This method is used to evaluate the central analgesic effect of a substance.

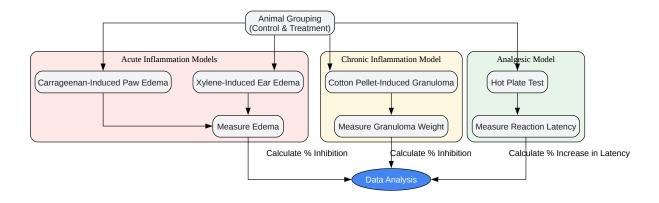
Procedure:

- The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- The initial reaction time of each rat to the heat stimulus (e.g., licking of the paws or jumping) is recorded.
- The animals are then treated with **Ethyl arachidate** at different doses.
- The reaction time is measured again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
- An increase in the reaction time is considered as an analgesic effect.

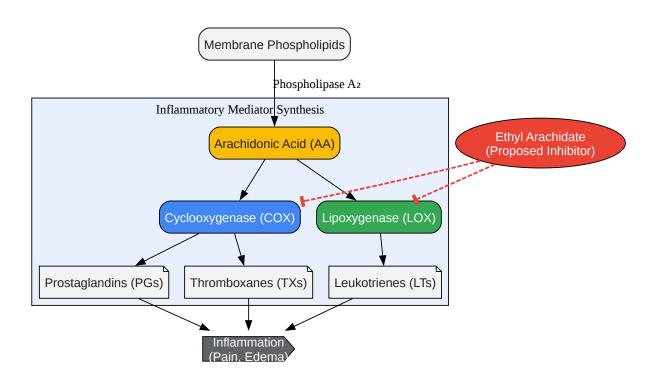
Visualizations Experimental Workflows











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